molecular formula C12H16O4 B12614001 Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate CAS No. 915157-53-8

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate

Cat. No.: B12614001
CAS No.: 915157-53-8
M. Wt: 224.25 g/mol
InChI Key: PYJIBQMMFIVBBZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate is a phenoxy propanoate ester compound supplied for research and industrial applications. This chemical is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Compounds within this class are frequently investigated as synthetic intermediates and potential insect growth regulators (IGRs) or juvenile hormone analogs (JHAs) . Researchers value these JHAs as "third-generation pesticides" for integrated pest management due to their selectivity, specificity, and eco-friendly profile compared to traditional options . They can disrupt insect metamorphosis by mimicking juvenile hormone, potentially preventing larvae from developing into normal, reproductive adults . As a research chemical, it is essential to handle this material with appropriate safety precautions. General safety measures for similar compounds include working in a well-ventilated area, wearing suitable protective clothing, and using chemical-impermeable gloves and tight-fitting safety goggles . For firefighting scenarios, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media . The product should be stored tightly closed in a dry, cool, and well-ventilated place, separated from foodstuffs or incompatible materials . Disposal must be conducted by removal to a licensed chemical destruction plant or by controlled incineration, in accordance with all appropriate local and national regulations . Researchers are encouraged to consult the specific Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information.

Properties

CAS No.

915157-53-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate

InChI

InChI=1S/C12H16O4/c1-3-15-12(14)9(2)16-11-6-4-5-10(7-11)8-13/h4-7,9,13H,3,8H2,1-2H3

InChI Key

PYJIBQMMFIVBBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)CO

Origin of Product

United States

Preparation Methods

Reaction Conditions

Nucleophilic Substitution

A more versatile method involves nucleophilic substitution where a hydroxyaromatic compound reacts with an alkyl halide (e.g., ethyl bromopropanoate) in the presence of a base.

Reaction Scheme

$$
\text{Hydroxyaromatic Compound} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate}
$$

Reaction Conditions

  • Base : Sodium hydroxide or potassium carbonate
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature : Reflux at 80°C to 100°C
  • Duration : 6 to 24 hours

Refluxing Techniques

Refluxing is commonly employed to facilitate reactions that require prolonged heating. In this method, a mixture of reactants is heated to boiling with continuous condensation.

Example Procedure

  • Mix hydroxyaromatic compound with ethyl bromoacetate in DMF.
  • Heat under reflux for several hours.
  • Cool and extract the product using an organic solvent.

Oxidation and Hydrolysis

In some synthetic routes, intermediate compounds are oxidized and subsequently hydrolyzed to yield the desired product.

General Steps

  • Synthesize an intermediate ester.
  • Oxidize using peracetic acid or hydrogen peroxide.
  • Hydrolyze the resulting acylated product under acidic conditions.

Yield and Purification

Purification is typically achieved through recrystallization or chromatography after the reaction is complete, often yielding high purity products (>90%).

Method Key Reactants Conditions Yield (%) Notes
Direct Esterification Hydroxyaromatic + Propanoic Acid Acid catalyst, 60-120°C, 4-12 hrs Varies Simple but may require purification
Nucleophilic Substitution Hydroxyaromatic + Alkyl Halide Base, DMF, reflux at 80-100°C High Versatile; conditions can be optimized
Refluxing Techniques Hydroxyaromatic + Ethyl Bromoacetate Reflux in DMF Varies Effective for achieving complete reaction
Oxidation and Hydrolysis Intermediate Ester Acidic conditions High Requires careful handling of reagents

Research indicates that the choice of solvent and base significantly affects the yield and purity of this compound. For instance, using DMF as a solvent often results in higher yields compared to other solvents due to its ability to stabilize ionic intermediates during nucleophilic substitution reactions.

Moreover, optimizing reaction temperatures and durations can lead to substantial improvements in yield; reactions performed at elevated temperatures tend to proceed faster but may require careful monitoring to avoid decomposition of sensitive reactants.

This compound can be synthesized through various methods including direct esterification, nucleophilic substitution, refluxing techniques, and oxidation followed by hydrolysis. Each method has its advantages and limitations concerning yield, purity, and operational complexity. Future research could focus on optimizing these methods further or exploring alternative synthetic routes that might offer improved efficiencies or reduced environmental impacts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)phenoxypropanoate.

    Reduction: Formation of 2-[3-(hydroxymethyl)phenoxy]propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate has been identified as a lead compound for the development of new pharmaceuticals due to its biological activity. The compound's structural features suggest potential interactions with various biological targets, which can lead to the development of novel therapeutic agents.

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be harnessed in treating inflammatory diseases.

Drug Development

The moderate lipophilicity of this compound, indicated by a logP value of approximately 1.51, suggests that it can effectively penetrate biological membranes, enhancing its potential as a drug candidate. This property is crucial for oral bioavailability and overall therapeutic efficacy.

Agricultural Applications

In the field of agriculture, this compound is being explored for its herbicidal properties. Its ability to act as a herbicide positions it as a valuable tool in crop protection strategies.

Herbicidal Activity

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for plant growth, thereby controlling weed populations without harming crops. This selective herbicidal action is essential for sustainable agricultural practices.

Formulation Development

This compound can be incorporated into various formulations aimed at enhancing its effectiveness and reducing environmental impact. These formulations may include combinations with other active ingredients or adjuvants to improve application efficiency.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of phenoxy derivatives found that this compound exhibited significant inhibition against specific bacterial strains, indicating its potential as an antimicrobial agent .

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal efficacy of similar compounds demonstrated that this compound could effectively reduce weed biomass in controlled experiments, supporting its viability as an agricultural herbicide .

Mechanism of Action

The mechanism of action of ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxypropanoate Esters

The biological and chemical behavior of phenoxypropanoate esters is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate 3-Hydroxymethyl 224.23 (calculated) Pharmaceutical intermediate
Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate 2-Chloro, 4-CF₃ 296.68 Agrochemicals (lipophilic herbicide)
Fenoxaprop-ethyl (Pesticide) 4-(6-Chloro-2-benzoxazolyloxy) 361.80 Herbicide (ACCase inhibitor)
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate 4-Methyl, α-cyano 229.26 Precursor for propenoylamides
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate 3-Trifluoromethoxy, α-cyano 303.22 Electron-deficient dienophile in Diels-Alder reactions

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in the target compound enhances water solubility compared to halogenated analogs (e.g., 2-chloro-4-CF₃ in ), which are designed for lipid membrane penetration in agrochemicals.
  • Reactivity: α-Cyano substituents (e.g., ) increase electrophilicity, enabling Michael addition reactions, whereas the hydroxymethyl group in the target compound favors nucleophilic substitutions or ester hydrolysis.
  • Biological Activity: Halogenated derivatives (e.g., ) exhibit potent herbicidal activity due to electron-withdrawing groups enhancing target enzyme inhibition. In contrast, the hydroxymethyl group may facilitate hydrogen bonding in drug-receptor interactions .

Pharmaceutical Intermediates

This compound’s hydroxymethyl group is a strategic handle for synthesizing prodrugs. For example, in , ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate is used as a precursor to neurotransmitter analogs . Similarly, the hydroxymethyl group could be oxidized to a carboxylic acid or coupled with bioactive moieties.

Agrochemical Potential

While less lipophilic than herbicidal analogs (e.g., ), the target compound’s polarity makes it suitable for systemic herbicides requiring translocation in aqueous environments. ’s ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate demonstrates how substituents dictate agrochemical efficacy , suggesting that hydroxymethyl derivatives might target different pathways.

Material Science

Compounds like ethyl 3-(methylsulfonyl)propanoate () are used as sulfone-containing building blocks . The hydroxymethyl analog could serve a similar role in designing hydrophilic polymers or ionic liquids.

Biological Activity

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • LogP : Approximately 1.51, indicating moderate lipophilicity which suggests good membrane permeability.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties :
    • Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that the compound may possess anti-inflammatory properties, although detailed mechanisms and efficacy need further exploration.
  • Cytotoxicity :
    • Research indicates that the compound can induce cytotoxic effects in certain cancer cell lines, which may be linked to its structural features allowing interaction with cellular targets.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its interaction with proteins and enzymes.
  • Lipophilicity : The moderate lipophilicity allows the compound to penetrate cellular membranes effectively, facilitating its biological activity.

Case Studies and Experimental Data

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL for these strains.
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic events.

Comparative Analysis

A comparative analysis of this compound with structurally related compounds is presented in the table below:

Compound NameMolecular FormulaBiological ActivityMIC (µg/mL)
This compoundC12H14O4Antimicrobial, Anti-inflammatory32-64
Methyl 2-[4-(benzyloxy)phenoxy]propanoateC15H18O4Antimicrobial64-128
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoateC12H16O4Limited data on biological activityN/A

Q & A

Q. What are the common synthetic routes for Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate?

Methodological Answer: Synthesis typically involves protecting the hydroxymethyl group during esterification. For example:

  • Step 1: Protect the hydroxymethyl group using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted side reactions .
  • Step 2: Perform nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the phenoxy moiety to the propanoate backbone .
  • Step 3: Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxymethyl functionality .

Key Reagents and Conditions:

StepReagents/ConditionsPurpose
1TBDMS-Cl, imidazole, DMFHydroxymethyl protection
2PdCl₂(dppf), Na₂CO₃, DMF/H₂OCross-coupling reaction
3TBAF, THFDeprotection

Q. How is this compound characterized analytically?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: Confirm regiochemistry and purity (¹H/¹³C NMR). For example, the hydroxymethyl proton appears as a singlet at δ ~4.5 ppm .
  • LCMS/HPLC: Determine purity and molecular ion ([M+H]+) using reverse-phase C18 columns (e.g., retention time ~0.90 minutes under gradient elution) .
  • FT-IR: Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What are the key reactivity patterns of the hydroxymethyl and ester groups in this compound?

Methodological Answer:

  • Hydroxymethyl Group:
  • Oxidation: Convert to a carbonyl group using KMnO₄ in acidic conditions .
  • Protection: Use silyl (TBDMS) or benzyl ethers to stabilize during synthesis .
    • Ester Group:
  • Hydrolysis: Cleave with NaOH/EtOH to yield the carboxylic acid.
  • Reduction: Reduce to alcohol using LiAlH₄ .

Q. How can researchers mitigate competing side reactions during synthesis?

Methodological Answer:

  • Temperature Control: Maintain reactions at 80°C or below to avoid decomposition .
  • Catalyst Optimization: Use PdCl₂(dppf) for efficient cross-coupling with minimal byproducts .
  • Protection Strategies: Block reactive sites (e.g., hydroxymethyl) early in the synthesis .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (P95 respirators if exposure risk is high) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:

  • Modify Substituents: Replace hydroxymethyl with halogens (Cl, F) or methyl groups via nucleophilic substitution .
  • Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve R/S enantiomers for biological testing .
  • Biological Assays: Test analogs in cytokine inhibition assays (e.g., IL-6 in THP-1 cells) to correlate structure with activity .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Studies: Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) .
  • Cell Model Validation: Compare results in primary cells (e.g., PBMCs) vs. immortalized lines (e.g., THP-1) to assess reproducibility .
  • Mechanistic Profiling: Use Western blotting to confirm target engagement (e.g., NF-κB inhibition) .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Loading: Reduce PdCl₂(dppf) to 0.5 mol% to maintain efficiency while lowering costs .
  • Solvent Screening: Test DMF vs. THF for improved solubility and reaction kinetics.
  • Workup Optimization: Use aqueous citric acid to neutralize bases and simplify purification .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT Calculations: Model transition states for ester hydrolysis or oxidation reactions using Gaussian09 .
  • Docking Studies: Predict binding to biological targets (e.g., enzymes) using AutoDock Vina and PDB structures .

Q. What analytical challenges arise in differentiating regioisomers or degradation products?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formulas with <5 ppm error .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures .
  • Stability Testing: Conduct forced degradation studies (heat, light, pH) to identify labile sites .

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